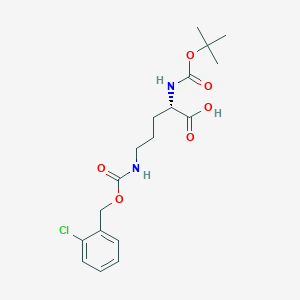

Fmoc-L-Gla(OtBu)2-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

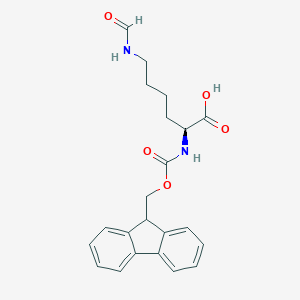

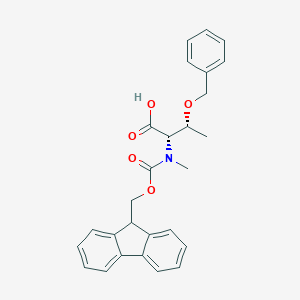

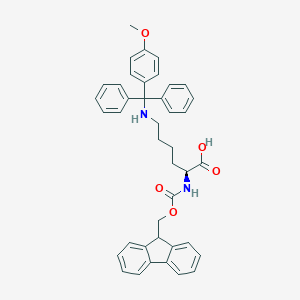

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, is a useful research compound. Its molecular formula is C29H35NO8 and its molecular weight is 525,6 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽合成

Fmoc-L-Gla(OtBu)2-OH 是用于在肽合成中引入γ-羧基谷氨酸 (Gla) 的构建块 . 它用于Fmoc固相肽合成,这是一种用于化学合成肽的方法 .

翻译后修饰研究

谷氨酸的γ-羧化是一种罕见的翻译后修饰,发生在某些蛋白质中。 This compound 用于研究这种修饰,已知这种修饰发生在血液凝固因子以及某些蛇和芋螺毒液中 .

药物研发

这种化合物在药物研发中具有巨大的应用潜力. 它可以用于合成具有治疗潜力的复杂肽。

材料合成

This compound 可用于材料合成,特别是在创建基于肽的材料方面. 这些材料在生物技术和纳米技术等各个领域都有应用。

生物技术

在生物技术中,this compound 可用于创建生物活性肽。 这些肽在开发新的生物基产品或工艺中具有各种应用.

有毒生物的研究

This compound 是构建块的谷氨酸γ-羧化,已知发生在某些蛇和芋螺毒液中 . 因此,该化合物可用于研究这些有毒生物以及开发抗毒血清疗法。

作用机制

Target of Action

The primary target of this compound is the introduction of γ-carboxyglutamic acid (Gla) into synthetic peptides . Gla plays a crucial role in calcium binding, which is essential for the function of blood coagulation factors.

Mode of Action

Its role is to deliver the Gla residue into synthetic peptides. The γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .

Biochemical Pathways

The γ-carboxylation of glutamic acid is a key biochemical pathway affected by this compound. This post-translational modification is crucial for the function of blood coagulation factors and certain venoms . The downstream effects include enhanced calcium binding, which is essential for the function of these proteins.

Result of Action

The result of the compound’s action is the introduction of γ-carboxyglutamic acid (Gla) into synthetic peptides . This modification enhances the calcium-binding properties of these peptides, which can be crucial for their biological function, such as in blood coagulation factors.

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUHYXXHXECDI-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468949 |

Source

|

| Record name | Fmoc-L-Gla(OtBu)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111662-64-7 |

Source

|

| Record name | Fmoc-L-Gla(OtBu)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (Fmoc-Gla(OtBu)2-OH) relevant to the study of conopeptides like !-conotoxin TxIC?

A1: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (Fmoc-Gla(OtBu)2-OH) is a protected form of gamma-carboxyglutamic acid (Gla) used in solid-phase peptide synthesis (SPPS). The research article highlights the discovery and characterization of !-conotoxin TxIC, a conopeptide with a high degree of post-translational modification, including the presence of Gla []. While the article doesn't explicitly state the use of Fmoc-Gla(OtBu)2-OH in synthesizing !-conotoxin TxIC, it mentions the use of SPPS as a common technique in conopeptide research []. Therefore, it's plausible that researchers studying !-conotoxin TxIC and its analogs might utilize Fmoc-Gla(OtBu)2-OH to incorporate Gla during synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)